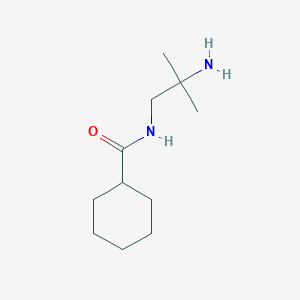

N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide

CAS No.: 87484-89-7

Cat. No.: VC18280364

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87484-89-7 |

|---|---|

| Molecular Formula | C11H22N2O |

| Molecular Weight | 198.31 g/mol |

| IUPAC Name | N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |

| Standard InChI | InChI=1S/C11H22N2O/c1-11(2,12)8-13-10(14)9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | XVYRFJUWUNZDOV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CNC(=O)C1CCCCC1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide features a cyclohexane ring substituted with a carboxamide group at the 1-position, which is further functionalized with a 2-amino-2-methylpropyl chain. The compound’s molecular formula is inferred as C₁₁H₂₂N₂O based on structural analogs such as 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide (C₁₀H₂₀N₂O) . The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the 2-amino-2-methylpropyl group introduces branching that may influence solubility and intermolecular interactions.

Stereochemical Considerations

The presence of a chiral center at the cyclohexane-carboxamide junction creates potential for stereoisomerism. Computational models of analogous compounds suggest that the (1R,2S) configuration may exhibit enhanced binding affinity to biological targets due to optimal spatial alignment .

Physicochemical Parameters

While experimental data for N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide are scarce, properties can be extrapolated from related structures:

The moderate LogP value indicates balanced lipophilicity, suggesting potential for membrane permeability and oral bioavailability.

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The Ugi reaction, a four-component process involving amines, carbonyl compounds, carboxylic acids, and isocyanides, has been successfully employed to synthesize structurally related carboxamides . For example, 2-(5-(1-amino-2-methylpropyl)-1H-tetrazol-1-yl)acetic acid was synthesized via sequential Ugi reactions, yielding a tetrazole-ketopiperazine scaffold . Adapting this methodology, N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide could be synthesized through the following theoretical pathway:

-

Cyclohexanecarboxylic Acid Activation: React cyclohexanecarboxylic acid with chloroformate to form a mixed anhydride.

-

Nucleophilic Amination: Introduce 2-amino-2-methylpropylamine to the activated intermediate, facilitating amide bond formation.

-

Purification: Isolate the product via column chromatography or recrystallization.

Challenges in Synthesis

Branching in the 2-amino-2-methylpropyl group may sterically hinder amide bond formation, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic additives) .

Comparative Analysis with Structural Analogs

Cyclopentane vs. Cyclohexane Derivatives

Replacing the cyclohexane ring with a cyclopentane moiety (as in 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide) reduces molecular weight by 14 Da and increases ring strain, which may enhance reactivity but decrease metabolic stability .

Linear vs. Branched Alkyl Chains

Comparisons with N-(2-aminoethyl)cyclohexanecarboxamide highlight the impact of branching. The 2-methylpropyl group confers greater steric shielding, potentially reducing off-target interactions but limiting solubility in polar solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume